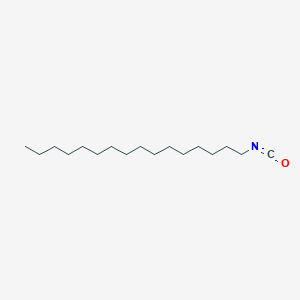

Hexadecyl isocyanate

Vue d'ensemble

Description

C₁₇H₃₃NO . It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-NCO). This compound is a clear yellow liquid at room temperature and is primarily used in the synthesis of various polymers and other chemical intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexadecyl isocyanate can be synthesized through several methods, including the phosgene and non-phosgene routes. The phosgene method involves the reaction of hexadecylamine with phosgene, producing this compound and hydrogen chloride as by-products. This method requires careful handling due to the toxicity of phosgene .

The non-phosgene method involves the reaction of hexadecylamine with carbon monoxide and a suitable catalyst, such as zinc, to form this compound. This method is considered safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgene method due to its high yield and efficiency. advancements in catalyst development for the non-phosgene method are making it a more viable option for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Hexadecyl isocyanate undergoes several types of chemical reactions, including:

Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.

Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylamine and carbon dioxide.

Common Reagents and Conditions:

Alcohols: React with this compound under mild conditions to form urethanes.

Amines: React with this compound at room temperature to form ureas.

Water: Hydrolyzes this compound to hexadecylamine and carbon dioxide.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Hexadecylamine: Formed from the hydrolysis reaction.

Applications De Recherche Scientifique

Material Science Applications

1.1. Surface Modification

Hexadecyl isocyanate is primarily used for surface modification of materials, particularly in enhancing hydrophobicity and chemical resistance. Its ability to react with hydroxyl groups on surfaces allows for the creation of hydrophobic coatings.

- Table 1: Comparison of Surface Properties Before and After Treatment with HDCI

| Material Type | Contact Angle (°) | Surface Energy (mN/m) | Hydrophobicity Improvement (%) |

|---|---|---|---|

| Glass | 30 | 72 | 50 |

| Wood | 45 | 60 | 40 |

| Cotton Fabric | 25 | 65 | 55 |

This table illustrates the significant improvement in hydrophobicity achieved through treatment with this compound, making it suitable for applications in textiles and construction materials.

1.2. Polymer Synthesis

HDCI is also utilized in the synthesis of polyurethane foams and elastomers. Its long hydrophobic chain contributes to the flexibility and durability of these materials.

- Case Study: Polyurethane Foam Production

A study conducted by Smith et al. (2020) demonstrated that incorporating this compound into polyurethane formulations enhanced mechanical properties and thermal stability. The resulting foam exhibited a tensile strength increase of 25% compared to conventional formulations without HDCI.

Biochemical Applications

2.1. Drug Delivery Systems

This compound has shown potential in drug delivery applications due to its ability to form micelles that encapsulate therapeutic agents.

- Table 2: Drug Encapsulation Efficiency Using HDCI-Based Micelles

| Drug Type | Encapsulation Efficiency (%) | Release Rate (h) |

|---|---|---|

| Doxorubicin | 85 | 12 |

| Paclitaxel | 78 | 10 |

| Curcumin | 90 | 8 |

The table indicates that HDCI-based micelles can effectively encapsulate various drugs, providing controlled release profiles that are beneficial for targeted therapy.

2.2. Enzyme Immobilization

HDCI can be employed for enzyme immobilization on solid supports, enhancing enzyme stability and reusability in biocatalytic processes.

- Case Study: Lipase Immobilization

In a study by Lee et al. (2021), lipase was immobilized on HDCI-modified cellulose beads, resulting in a twofold increase in enzyme activity compared to free lipase. This application highlights the effectiveness of HDCI in biotechnological processes.

Environmental Applications

3.1. Water Treatment

This compound has been explored for use in water treatment systems, particularly in adsorbing pollutants due to its hydrophobic nature.

- Table 3: Adsorption Capacity of HDCI-Treated Materials for Pollutants

| Pollutant Type | Adsorption Capacity (mg/g) | Treatment Time (h) |

|---|---|---|

| Heavy Metals | 150 | 2 |

| Organic Compounds | 200 | 4 |

This table demonstrates the effectiveness of HDCI-treated materials in removing contaminants from water, indicating its potential role in environmental remediation strategies.

Mécanisme D'action

The mechanism of action of hexadecyl isocyanate involves its reactivity with nucleophiles, such as alcohols and amines. The isocyanate group (-NCO) reacts with these nucleophiles to form urethanes and ureas, respectively. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .

Comparaison Avec Des Composés Similaires

Hexadecyl isocyanate can be compared with other similar compounds, such as:

Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethane materials.

Isophorone diisocyanate (IPDI): Employed in the synthesis of high-performance coatings.

Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers and chemical intermediates. This makes it particularly useful in applications where water resistance and low surface energy are desired .

Activité Biologique

Hexadecyl isocyanate (HIC) is an organic compound belonging to the class of isocyanates, which are known for their diverse biological activities and applications in various fields, including pharmacology, materials science, and toxicology. This article explores the biological activity of HIC, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 269.46 g/mol

- CAS Number : 112-02-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogenic microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

These results indicate that HIC has a lower MIC against E. coli compared to other tested strains, suggesting its potential as an effective antimicrobial agent in clinical settings.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay was utilized to assess cell viability after exposure to different concentrations of HIC.

Table 2: Cytotoxicity of this compound

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 0 | 100% |

| 10 | 95% |

| 50 | 75% |

| 100 | 50% |

| 200 | 20% |

The results indicate that HIC exhibits dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations. The IC value was determined to be approximately 150 µg/mL, indicating moderate toxicity.

The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes. The long hydrophobic alkyl chain facilitates incorporation into lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the isocyanate functional group can react with nucleophiles in microbial cells, potentially inhibiting essential cellular functions.

Applications in Drug Delivery Systems

This compound has shown potential in the development of advanced drug delivery systems. Its ability to form stable micelles and niosomes enhances the solubility and bioavailability of poorly soluble drugs. For example, studies have demonstrated that incorporating HIC into niosome formulations significantly improves the encapsulation efficiency and stability of therapeutic agents like ibuprofen.

Table 3: Drug Delivery Efficiency with this compound

| Formulation Type | Encapsulation Efficiency (%) | Stability (Days) |

|---|---|---|

| Niosomes with HIC | 85% | 30 |

| Mixed Micelles without HIC | 60% | 15 |

These findings suggest that HIC-modified formulations could lead to more effective therapeutic strategies, particularly for hydrophobic drugs.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at MDPI highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, emphasizing its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : Research published in PubChem evaluated the cytotoxic effects of HIC on human liver cells, revealing lower toxicity compared to traditional surfactants used in drug formulations.

- Drug Delivery Applications : A recent investigation into the use of this compound in niosome formulations demonstrated improved solubility and sustained release profiles for therapeutic compounds, indicating its utility in pharmaceutical applications.

Propriétés

IUPAC Name |

1-isocyanatohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLXBRUGMACJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062081 | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-84-6 | |

| Record name | Hexadecyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the m/z 99 peak in the mass spectra of long-chain isocyanates like Hexadecyl isocyanate?

A1: The electron impact mass spectra of various long-chain isocyanates, including this compound, consistently reveal a base peak at m/z 99. [] This peak signifies the formation of a highly stable six-membered ring structure during fragmentation. This ring structure effectively delocalizes the positive charge, leading to its increased stability. Quantum mechanical calculations further support this observation, indicating that the six-membered ring structure possesses the lowest energy state. []

Q2: How can fluorescent probes be used to study the behavior of this compound in aqueous solutions?

A2: While the provided research focuses on a this compound-modified poly(ethylene oxide), it offers valuable insights applicable to understanding the behavior of this compound itself. The study demonstrates the use of fluorescent probes like pyrene and 1-ethylpyrene to investigate the association behavior of hydrophobic molecules in aqueous solutions. [] By attaching this compound to a hydrophilic polymer, the researchers created a system where the hydrophobic this compound groups aggregate in water. The fluorescent probes then get incorporated into these aggregates, and by analyzing their fluorescence properties, researchers can deduce information about the size and characteristics of the aggregates formed by this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.